反式-3-己烯基苯甲酸酯

描述

(Z)-Hex-3-enyl benzoate is a natural product found in Anthemis aciphylla, Nepeta cataria, and other organisms with data available.

科学研究应用

环境化学中的动力学与机理研究

应用:了解反式-3-己烯基酯在大气中的归宿。

- 研究见解:反式-3-己烯基苯甲酸酯作为植物释放的 C6 己烯基酯的一部分,其大气归宿通过动力学和机理分析进行了研究。发现其与臭氧的反应性取决于化学结构,影响环境评估和大气模型 (Zhang et al., 2018)。

医药化学中的抗癌和抗菌潜力

应用:探索药物中衍生物的生物活性。

- 研究见解:反式-3-己烯基苯甲酸酯的衍生物表现出显着的抗癌和抗菌特性,为医药应用提供了潜力 (Gupta et al., 2016)。

食品工业中的风味化合物合成

应用:提升食品的风味特征。

- 研究见解:研究了反式-3-己烯基苯甲酸酯在低粘度溶液中释放风味的作用。其疏水性和挥发性在各种食品的风味增强中发挥着关键作用 (Siefarth et al., 2011)。

作用机制

Target of Action

cis-3-Hexenyl benzoate is primarily used in the flavor and fragrance industry .

Mode of Action

The compound’s interaction with its targets is primarily through the olfactory system. When inhaled, the molecules bind to specific receptors in the nose, triggering a signal to the brain that is interpreted as a particular scent .

Biochemical Pathways

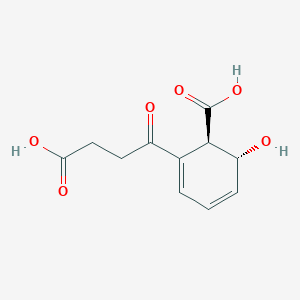

cis-3-Hexenyl benzoate is synthesized through the esterification of cis-3-Hexenol with Benzoic acid . This process involves the formation of an ester linkage between the carboxyl group of the benzoic acid and the hydroxyl group of the cis-3-Hexenol .

Pharmacokinetics

It’s known to be non-flammable and stable under normal conditions .

Result of Action

The primary result of the action of cis-3-Hexenyl benzoate is the perception of a green, woody, and floral scent . This makes it a valuable ingredient in the creation of various fragrances and flavors .

Action Environment

The efficacy and stability of cis-3-Hexenyl benzoate can be influenced by environmental factors such as temperature, pH, and light exposure. It is generally stable under normal storage conditions . Its scent profile can also be influenced by the presence of other aroma compounds, contributing to the complexity and depth of a fragrance or flavor .

安全和危害

未来方向

As consumer preferences shift towards natural and organic products, the demand for “cis-3-Hexenyl benzoate” is expected to rise, as it aligns with the industry’s inclination towards sustainable and plant-derived ingredients . The compound’s versatility extends its utility beyond the fragrance and flavor sector, with potential applications in cosmetics, personal care products, and even pharmaceuticals, further broadening its market opportunities .

Relevant papers have been analyzed to provide this information .

生化分析

Biochemical Properties

cis-3-Hexenyl benzoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of cis-3-hexenol and benzoic acid . These interactions are crucial for the compound’s role in producing characteristic aromas in plants and other organisms.

Cellular Effects

The effects of cis-3-Hexenyl benzoate on various cell types and cellular processes have been explored in several studies. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways . Additionally, cis-3-Hexenyl benzoate can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, cis-3-Hexenyl benzoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in the degradation of aromatic compounds, thereby modulating the metabolic pathways in which these enzymes participate . Additionally, cis-3-Hexenyl benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of cis-3-Hexenyl benzoate over time have been studied in laboratory settings. This compound is relatively stable under standard conditions but can undergo degradation when exposed to light, heat, or oxidative stress . Long-term studies have shown that cis-3-Hexenyl benzoate can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of cis-3-Hexenyl benzoate vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity . At high doses, cis-3-Hexenyl benzoate can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

cis-3-Hexenyl benzoate is involved in several metabolic pathways, including the beta-ketoadipate pathway of benzoate metabolism . It interacts with enzymes such as benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase, which catalyze the breakdown of benzoic acid derivatives. These interactions are essential for the compound’s role in the degradation and utilization of aromatic compounds in various organisms.

Transport and Distribution

The transport and distribution of cis-3-Hexenyl benzoate within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

cis-3-Hexenyl benzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s role in cellular processes and its overall biochemical properties.

属性

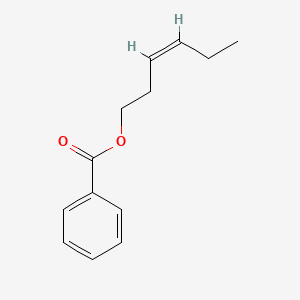

IUPAC Name |

hex-3-enyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXBEHFBZOJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047555 | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-74-9, 25152-85-6 | |

| Record name | 3-Hexenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72200-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of cis-3-Hexenyl benzoate?

A1: cis-3-Hexenyl benzoate is a naturally occurring compound found in various plants. It has been identified as a significant component in the essential oil of Salvia blepharophylla [], Kolkwitzia amabilis [], and Postia puberula [], an endemic species from Iran. Additionally, it contributes to the characteristic aroma of black tea [, ] and is notably enhanced in green tea when specific fertilizers are used [].

Q2: How does the choice of distillation method impact the yield and composition of cis-3-Hexenyl benzoate in essential oils?

A2: Research on Teucrium chamaedrys demonstrated that the yield of cis-3-Hexenyl benzoate, along with the overall essential oil profile, varied significantly depending on the distillation method employed []. While water distillation (Clevenger) yielded lower overall oil content, water & steam distillation (Kyzer & Long) and steam distillation resulted in higher yields of specific compounds, including cis-3-Hexenyl benzoate, at different concentrations depending on the geographical location of the plant.

Q3: What role does cis-3-Hexenyl benzoate play in the flavor and aroma profile of beverages like tea?

A3: cis-3-Hexenyl benzoate is recognized as a key contributor to the aroma profile of both black tea [, ] and green tea []. Its presence, alongside other volatile compounds, contributes to the complex sensory experience associated with these beverages. Interestingly, the use of specific fertilizers can enhance the concentration of cis-3-Hexenyl benzoate in green tea [], impacting its overall aroma.

Q4: Are there any known applications of cis-3-Hexenyl benzoate beyond its natural occurrence?

A4: While cis-3-Hexenyl benzoate is primarily known for its presence in essential oils and contribution to aroma profiles, its potential applications extend beyond these areas. Research suggests that it may have a role in attracting pollinators to certain plants []. Further investigations are necessary to fully explore its potential uses in various fields.

Q5: What are the primary analytical techniques used to identify and quantify cis-3-Hexenyl benzoate?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of cis-3-Hexenyl benzoate in various matrices, including essential oils and plant extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds within complex mixtures.

Q6: Does the geographical origin of a plant impact the presence and concentration of cis-3-Hexenyl benzoate?

A6: Yes, the geographical origin can significantly influence the chemical composition of essential oils, including the presence and concentration of cis-3-Hexenyl benzoate. Studies on Teucrium chamaedrys [] demonstrated variations in essential oil composition, including cis-3-Hexenyl benzoate, when comparing plants collected from different locations. Factors such as climate, soil conditions, and altitude can contribute to these variations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)

![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)